Introduction: The Strategic Importance of the 5-Aminoindole Scaffold
Introduction: The Strategic Importance of the 5-Aminoindole Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-amino-1H-indole-2-carboxylate
Ethyl 5-amino-1H-indole-2-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its indole core is a privileged scaffold, frequently found in pharmacologically active molecules and natural products.[1][2] The strategic placement of an amino group at the C5 position and an ethyl carboxylate at the C2 position provides two distinct, reactive handles for further chemical modification. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR), making it a valuable intermediate for the synthesis of targeted therapeutic agents, including inhibitors for enzymes like HIV-1 integrase and Glycogen Synthase Kinase 3β (GSK-3β).[2][3][4][5]
This guide provides an in-depth analysis of the core chemical properties of Ethyl 5-amino-1H-indole-2-carboxylate, offering field-proven insights into its synthesis, characterization, reactivity, and applications for researchers and drug development professionals.
Core Molecular and Physicochemical Properties
Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in synthesis and development. The key identifiers and computed properties for Ethyl 5-amino-1H-indole-2-carboxylate are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 5-amino-1H-indole-2-carboxylate | PubChem[6] |
| CAS Number | 71086-99-2 | PubChem[6] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem[6] |
| Molecular Weight | 204.22 g/mol | PubChem[6] |
| Appearance | Powder | Sigma-Aldrich |
| XLogP3 | 2.5 | PubChem[6] |
| Hydrogen Bond Donors | 2 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
Synthesis Pathway: A Validated Protocol
The most common and efficient route to Ethyl 5-amino-1H-indole-2-carboxylate is through the selective reduction of its nitro precursor, Ethyl 5-nitro-1H-indole-2-carboxylate.[5][7] This transformation is critical, as the choice of reducing agent and conditions determines the purity and yield of the final product, preventing unwanted side reactions.
Diagram of Synthesis Workflow
Caption: Catalytic transfer hydrogenation for the synthesis of Ethyl 5-amino-1H-indole-2-carboxylate.
Detailed Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol is a self-validating system. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar amine product.
Rationale: Catalytic transfer hydrogenation using palladium on carbon with ammonium formate as a hydrogen donor is a preferred method.[7] It is significantly safer and more convenient than using pressurized hydrogen gas and offers high yields and clean conversion. Ethanol is an excellent solvent for both the reactant and the ammonium formate.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 5-nitro-1H-indole-2-carboxylate (1 equivalent) in absolute ethanol (approximately 6 volumes).
-
Reagent Addition: To this solution, add ammonium formate (4 equivalents) as a solid.
-
Catalyst Introduction: Under an inert atmosphere (e.g., Nitrogen), carefully add 5% Palladium on carbon (10% by weight of the starting material).
-
Reaction Execution: Heat the resulting mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress using TLC (e.g., 3:7 Ethyl acetate/Hexane). The product amine will have a lower Rf value than the starting nitro compound.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol (approximately 20 volumes) to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude solid is often of high purity, but can be further purified by recrystallization if necessary. A yield approaching 100% has been reported for this method.[7]
Spectroscopic and Structural Characterization
Accurate structural elucidation is paramount. The key reactive centers and the overall molecular architecture can be confirmed using standard spectroscopic techniques.
Diagram of Key Reactive Sites
Caption: Primary reactive sites on the Ethyl 5-amino-1H-indole-2-carboxylate scaffold.
Expected Spectroscopic Data
The following table summarizes the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, based on the compound's structure and data from analogous indole derivatives.[1][2][3]
| Technique | Expected Signals |
| ¹H NMR | ~11.0-12.0 ppm: Broad singlet, 1H (Indole N-H).~6.5-7.5 ppm: Multiplets, 3H (Aromatic protons on indole ring).~4.3 ppm: Quartet, 2H (Ester -OCH₂-).~3.5-4.0 ppm: Broad singlet, 2H (Amine -NH₂).~1.3 ppm: Triplet, 3H (Ester -CH₃). |
| ¹³C NMR | ~162 ppm: Ester carbonyl (C=O).~100-140 ppm: Aromatic and indole ring carbons.~60 ppm: Ester -OCH₂- carbon.~14 ppm: Ester -CH₃ carbon. |
| IR (KBr) | ~3300-3450 cm⁻¹: N-H stretching (indole NH and amine NH₂).~2900-3000 cm⁻¹: C-H stretching (aliphatic).~1680-1700 cm⁻¹: C=O stretching (ester carbonyl).~1230 cm⁻¹: C-O stretching (ester). |
Chemical Reactivity and Derivative Synthesis
The utility of Ethyl 5-amino-1H-indole-2-carboxylate stems from the differential reactivity of its functional groups, which can be selectively targeted.
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The C5-Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides. This reaction is fundamental for attaching various side chains, as demonstrated in the synthesis of HIV-1 integrase inhibitors where pyrazine-2-carboxamide was introduced at this position.[3]
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The C2-Ethyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[1] Alternatively, it can be converted to an amide via aminolysis or to a hydrazide through reaction with hydrazine hydrate, providing a gateway to further heterocyclization reactions.[1][8] Reduction of the ester, for instance with lithium aluminum hydride, yields the corresponding 2-(hydroxymethyl)indole derivative.[8]
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The Indole N-H: The nitrogen atom of the indole ring can be deprotonated by a suitable base and subsequently alkylated.[1] This allows for the introduction of substituents at the N1 position, which can be crucial for modulating biological activity and physicochemical properties like solubility.
Applications in Drug Discovery
The Ethyl 5-amino-1H-indole-2-carboxylate scaffold is a cornerstone in the development of novel therapeutics due to its structural similarity to endogenous molecules like tryptophan and serotonin.
-
Antiviral Agents: This compound is a key intermediate in the synthesis of potent HIV-1 integrase strand transfer inhibitors (INSTIs). The indole nucleus is capable of chelating with the essential Mg²⁺ ions in the enzyme's active site, while modifications at the C5-amino position are used to optimize binding and potency.[3][5]
-
Enzyme Inhibitors: Derivatives have shown promising inhibitory activity against GSK-3β, a key enzyme implicated in diseases such as Alzheimer's, type 2 diabetes, and inflammation.[2][4]
-
Antiproliferative Agents: The indole-2-carboxamide framework, derived from this starting material, has been explored for the development of multi-target antiproliferative agents for cancer therapy.[9]
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a cool, dry place in a tightly sealed container. Some suppliers recommend refrigeration.[10][11]
-
Incompatibilities: Avoid strong oxidizing agents.[10]
References
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Title: Ethyl 5-amino-1H-indole-2-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]
-
Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL: [Link]
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Title: 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid Source: SpectraBase URL: [Link]
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Title: Ethyl indole-2-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors Source: ResearchGate URL: [Link]
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Title: SAFETY DATA SHEET - Ethyl indole-2-carboxylate Source: Thermo Fisher Scientific URL: [Link]
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Title: Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors Source: Asian Journal of Organic & Medicinal Chemistry URL: [Link]
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Title: Synthesis and biological evaluation of indoles Source: Der Pharma Chemica URL: [Link]
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Title: Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations Source: MDPI URL: [Link]
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Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: ACS Publications URL: [Link]
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Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Advances URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents Source: MDPI URL: [Link]
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